7-Hydroxy Doxazosin

Description

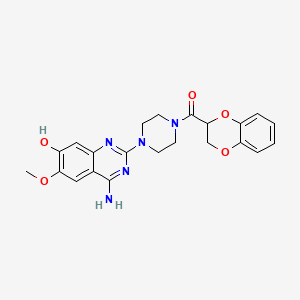

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c1-30-18-10-13-14(11-15(18)28)24-22(25-20(13)23)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZCTAZQVCTFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662011 | |

| Record name | 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102932-25-2 | |

| Record name | 7-Hydroxydoxazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYDOXAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A3LK69CYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxy Doxazosin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of 7-Hydroxy Doxazosin, a primary metabolite of the alpha-1 adrenergic receptor antagonist, Doxazosin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Structure and Properties

This compound, a quinazoline derivative, is formed through the hydroxylation of the benzodioxan moiety of Doxazosin. The nomenclature can be ambiguous in literature, with both "this compound" and "7'-Hydroxy Doxazosin" being used. The prime symbol (') typically denotes the position on the benzodioxan ring system. The IUPAC name for this compound is (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone[1][3].

A two-dimensional representation of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions.

| Property | Value | Source |

| IUPAC Name | (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone | [1][3] |

| CAS Number | 102932-28-5 | [1] |

| Molecular Formula | C23H25N5O6 | [4] |

| Molecular Weight | 467.48 g/mol | [4] |

| Predicted Boiling Point | 774.8 ± 70.0 °C at 760 mmHg | [5] |

| Predicted Density | 1.426 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 10.03 ± 0.40 | [5] |

Pharmacological Properties

Mechanism of Action

As a metabolite of Doxazosin, the primary mechanism of action of this compound is expected to be related to the pharmacology of its parent compound. Doxazosin is a selective antagonist of alpha-1 adrenergic receptors, which are found in smooth muscle tissues, including those in blood vessels and the prostate. By blocking these receptors, Doxazosin leads to vasodilation and a reduction in peripheral resistance, resulting in lowered blood pressure. It also relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with benign prostatic hyperplasia (BPH).

While the contribution of this compound to the overall antihypertensive effect of Doxazosin is considered to be small, studies have indicated that the hydroxylated metabolites of Doxazosin, including the 7-hydroxy derivative, possess antioxidant properties. This suggests a potential for additional biological activities beyond alpha-1 adrenergic receptor blockade.

Pharmacokinetics

Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged. The major metabolic pathways include O-demethylation and hydroxylation. This compound is one of the main C-hydroxylated metabolites. The plasma elimination of Doxazosin is biphasic, with a terminal elimination half-life of approximately 22 hours. While the detailed pharmacokinetics of this compound have not been as extensively characterized as the parent drug, it is understood to be a significant product of hepatic metabolism.

Signaling Pathways

The parent compound, Doxazosin, has been shown to influence several key signaling pathways, and it is plausible that this compound may share some of these effects or have its own unique interactions.

VEGFR-2/Akt/mTOR Signaling Pathway

Doxazosin has been demonstrated to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream signaling components, including PI3K, Akt, and mTOR. This inhibition leads to anti-angiogenic effects.

Caption: Doxazosin's inhibitory effect on the VEGFR-2 signaling pathway.

JAK/STAT Signaling Pathway

Doxazosin has also been implicated in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. It can suppress the phosphorylation of JAK and STAT proteins, which are crucial for cytokine-mediated cellular responses.

References

- 1. This compound | 102932-25-2 [chemicalbook.com]

- 2. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 7-Hydroxy Doxazosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy Doxazosin is a principal active metabolite of Doxazosin, an alpha-1 adrenergic receptor blocker widely used in the treatment of hypertension and benign prostatic hyperplasia. The availability of pure this compound is crucial for comprehensive pharmacological, toxicological, and metabolic studies. This technical guide provides a comprehensive, albeit theoretical, framework for the chemical synthesis and purification of this compound, addressing the current lack of a publicly available, detailed protocol. The proposed synthetic route proceeds through the coupling of a protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid with a key quinazoline intermediate, followed by deprotection. A detailed multi-step purification protocol based on preparative chromatography is also presented. This document is intended to serve as a foundational resource for researchers aiming to produce this compound for investigational use.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key strategy involves the synthesis of a protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid, which is then coupled with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, an intermediate also used in the synthesis of Doxazosin. The final step involves the removal of the protecting group to yield the target compound.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

1.2.1 Step 1: Synthesis of Benzyl-Protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid

This multi-step synthesis begins with the protection of the hydroxyl groups of a suitable starting material, followed by the formation of the dioxan ring and subsequent conversion to the carboxylic acid. For the purpose of this guide, we will assume the successful synthesis of this intermediate.

1.2.2 Step 2: Amide Coupling to form Protected this compound

This step involves the formation of an amide bond between the protected carboxylic acid and the quinazoline-piperazine intermediate.

-

Materials:

-

Benzyl-protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid (1.0 eq)

-

6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of Benzyl-protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid in anhydrous DMF, add EDC and HOBt.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

-

1.2.3 Step 3: Deprotection to Yield this compound

The final step is the removal of the benzyl protecting group to yield the target compound.

-

Materials:

-

Crude protected this compound from Step 2

-

Palladium on carbon (10% w/w)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the crude protected this compound in methanol.

-

Carefully add palladium on carbon to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. A multi-step purification strategy involving preparative HPLC is proposed.

Purification Workflow

Caption: Proposed workflow for the purification of this compound.

Experimental Protocol for Purification

2.2.1 Preparative High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.

-

Proposed HPLC Parameters:

| Parameter | Recommended Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-50% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 245 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

| Column Temperature | 30 °C |

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 90% A, 10% B).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject the filtered solution onto the preparative HPLC column.

-

Run the gradient elution and monitor the chromatogram at 245 nm.

-

Collect fractions corresponding to the main peak, which is expected to be this compound.

-

Analyze the purity of the collected fractions using an analytical HPLC method.

-

Pool the fractions with the desired purity (>98%).

-

Remove the solvent from the pooled fractions, preferably by lyophilization, to obtain the purified this compound as a solid.

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): To determine the purity and retention time.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Expected Analytical Data

The following table summarizes the expected analytical data for the successful synthesis of this compound.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₃H₂₅N₅O₆ |

| Molecular Weight | 467.48 g/mol |

| Purity (HPLC) | > 98% |

| LC-MS (ESI+) | m/z = 468.18 [M+H]⁺ |

Conclusion

This technical guide outlines a plausible and scientifically-grounded approach for the synthesis and purification of this compound. While this protocol is theoretical and requires experimental validation and optimization, it provides a robust starting point for researchers and drug development professionals. The successful synthesis and purification of this key metabolite will enable further investigation into its pharmacological and toxicological profile, contributing to a more complete understanding of Doxazosin's in vivo activity.

References

In Vitro Antioxidant Activity of 7-Hydroxy Doxazosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of 7-Hydroxy Doxazosin, a major metabolite of the alpha-1 adrenergic blocker, Doxazosin. The primary focus of this document is the compound's ability to inhibit low-density lipoprotein (LDL) oxidation, a key process in the pathogenesis of atherosclerosis. This guide summarizes the available quantitative data, details the experimental protocols used for its assessment, and provides visualizations of the experimental workflow.

Executive Summary

Current research identifies this compound as possessing significant antioxidant properties, in contrast to its parent compound, Doxazosin. The principal evidence for this activity comes from studies on the inhibition of copper-mediated LDL oxidation. Micromolar concentrations of this compound have been shown to effectively reduce the oxidative modification of LDL in a dose-dependent manner.[1][2] The proposed mechanism of action is direct free radical scavenging in the aqueous phase, akin to that of Vitamin C.[1][2] To date, the antioxidant activity of this compound has not been extensively characterized using other common antioxidant assays such as DPPH, ABTS, or FRAP.

Data Presentation: Inhibition of LDL Oxidation

The antioxidant efficacy of this compound has been quantified by its ability to inhibit the formation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, during copper-induced LDL oxidation. The available data from seminal studies is summarized below.

| Compound | Concentration (µmol/L) | Inhibition of TBARS Formation (%) | Reference |

| This compound | 5 | Intermediate Inhibition | [2] |

| 6-Hydroxy Doxazosin | 5 | Intermediate Inhibition | [2] |

| Doxazosin | 5 | No significant inhibition | [2] |

| Probucol (Control) | 5 | Significant Inhibition | [2] |

*The study by Chait et al. (1994) describes the inhibition as "intermediate" between that of unmodified LDL and LDL oxidized without an antioxidant, demonstrating a clear, dose-dependent antioxidant effect, though specific percentage inhibition values were not provided in the text.[2]

Experimental Protocols

The primary method used to evaluate the in vitro antioxidant activity of this compound is the copper-mediated low-density lipoprotein (LDL) oxidation assay. This assay assesses the ability of a compound to prevent the oxidative modification of LDL particles, a critical event in the development of atherosclerosis.

Copper-Mediated LDL Oxidation Assay

Objective: To determine the ability of this compound to inhibit the oxidative modification of human LDL induced by copper ions (Cu²⁺).

Principle: LDL is isolated from human plasma and incubated with Cu²⁺ ions, which catalyze the oxidation of lipids and proteins within the LDL particle. The extent of oxidation is measured by quantifying the formation of lipid peroxidation products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid to form a colored product (TBARS), and by monitoring the formation of conjugated dienes. Antioxidant compounds will delay or inhibit these oxidative processes.

Methodology:

-

LDL Isolation:

-

Human LDL (density 1.019-1.063 g/mL) is isolated from the plasma of healthy donors by sequential ultracentrifugation.

-

The isolated LDL is dialyzed extensively against phosphate-buffered saline (PBS) containing ethylenediaminetetraacetic acid (EDTA) to prevent auto-oxidation during storage.

-

Prior to the assay, LDL is dialyzed against EDTA-free PBS to remove the chelating agent.

-

The protein concentration of the LDL preparation is determined using a standard protein assay (e.g., Lowry or BCA assay).

-

-

Oxidation Reaction:

-

LDL (typically at a final concentration of 100 µg/mL) is incubated in PBS at 37°C.

-

This compound, dissolved in an appropriate solvent (e.g., DMSO, ensuring the final solvent concentration does not affect the reaction), is added to the LDL solution at various concentrations. Control incubations include LDL alone, LDL with the parent compound Doxazosin, and LDL with a known antioxidant such as Probucol.

-

Oxidation is initiated by the addition of a solution of copper chloride (CuCl₂) to a final concentration of 5 µmol/L.

-

-

Assessment of Oxidation:

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

-

At various time points during the incubation, aliquots of the reaction mixture are taken.

-

Trichloroacetic acid (TCA) is added to precipitate the proteins, followed by the addition of thiobarbituric acid (TBA).

-

The mixture is heated at 95°C for a specified time (e.g., 45 minutes) to allow for the formation of the MDA-TBA adduct.

-

After cooling, the samples are centrifuged, and the absorbance of the supernatant is measured at 532 nm.

-

The amount of TBARS is calculated using a standard curve of malondialdehyde and is expressed as nmol of MDA equivalents per mg of LDL protein.

-

-

Conjugated Diene Formation:

-

The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored continuously by measuring the increase in absorbance at 234 nm using a spectrophotometer with a temperature-controlled cuvette holder.

-

The lag phase, which represents the time before the rapid onset of lipid peroxidation, is determined. An increase in the lag phase in the presence of the test compound indicates antioxidant activity.

-

-

Visualizations

Experimental Workflow for LDL Oxidation Assay

References

7-Hydroxy Doxazosin: An In-depth Technical Guide on the Core Metabolite of Doxazosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin, a quinazoline-based alpha-1 adrenergic receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension and benign prostatic hyperplasia (BPH). Following administration, doxazosin undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 7-hydroxy doxazosin has been identified as a significant product of biotransformation. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic generation, analytical determination, and potential pharmacological relevance. While the parent compound, doxazosin, is primarily responsible for the therapeutic effects, understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile.

Metabolic Pathway of Doxazosin to this compound

Doxazosin is extensively metabolized in the liver, with O-demethylation and hydroxylation being the principal metabolic routes. The formation of this compound occurs via hydroxylation of the quinazoline nucleus. In vitro studies have indicated that this metabolic pathway is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributing isoform. Minor contributions from CYP2D6 and CYP2C9 have also been suggested.

While this compound is a known metabolite, the existing literature does not definitively establish it as the single primary metabolite. Doxazosin is metabolized into several hydroxylated and O-demethylated species, and their relative plasma concentrations are generally low compared to the parent drug.

Caption: Metabolic conversion of Doxazosin.

Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound are not extensively reported in the available literature, which primarily focuses on the parent drug. Generally, the plasma concentrations of doxazosin metabolites are significantly lower than that of doxazosin itself, and they are not considered to contribute significantly to the overall pharmacological effect.[1]

Table 1: Pharmacokinetic Parameters of Doxazosin (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~65% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [2] |

| Plasma Half-life (t½) | ~22 hours | [2] |

| Protein Binding | ~98% | [1] |

Note: Specific quantitative pharmacokinetic data for this compound are not available in the reviewed literature.

Experimental Protocols

In Vitro Metabolism of Doxazosin

Objective: To investigate the formation of this compound from doxazosin using human liver microsomes.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains human liver microsomes (0.2-0.5 mg/mL protein), doxazosin (1-50 µM), and a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a potassium phosphate buffer (100 mM, pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes). The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol.

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The formation of this compound is monitored using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The mass transitions for doxazosin and this compound are monitored in multiple reaction monitoring (MRM) mode.

Caption: Workflow for in vitro metabolism study.

Analytical Method for Doxazosin and its Metabolites

While a specific validated method for the simultaneous quantification of doxazosin and this compound was not found in the reviewed literature, a general approach using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is recommended.

Table 2: General Parameters for HPLC Analysis of Doxazosin

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 0.8 - 1.2 mL/min. |

| Detection | - Fluorescence: Excitation at ~245 nm and emission at ~390 nm. - UV/Vis: Wavelength of ~246 nm. - Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for specific mass transitions of doxazosin and its metabolites. |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of plasma samples. Protein precipitation is a simpler but potentially less clean alternative. |

Signaling Pathways

Doxazosin's primary mechanism of action is the blockade of alpha-1 adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[3][4] Recent research has also suggested that doxazosin may influence other signaling pathways, potentially contributing to its therapeutic and adverse effects.

One such pathway is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. Studies have shown that doxazosin can inhibit the phosphorylation of JAK and STAT proteins, which are involved in cell proliferation, differentiation, and apoptosis.

The pharmacological activity of this compound on these, or other, signaling pathways has not been extensively studied. However, given that metabolites of doxazosin are generally considered to have low activity, it is unlikely that this compound plays a significant role in modulating these pathways at clinically relevant concentrations.

Caption: Doxazosin's impact on signaling pathways.

Conclusion

This compound is a recognized metabolite of doxazosin, formed primarily through CYP3A4-mediated hydroxylation. While its role as the definitive primary metabolite is not firmly established, its formation is a key aspect of doxazosin's biotransformation. The available evidence suggests that this compound, like other metabolites of doxazosin, possesses limited pharmacological activity compared to the parent compound. Further research is warranted to fully characterize the pharmacokinetics of this compound and to develop and validate specific analytical methods for its simultaneous quantification with doxazosin. Such studies would provide a more complete understanding of the disposition of doxazosin in humans and could be valuable in specific clinical or research contexts.

References

- 1. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of doxazosin in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 7-Hydroxy Doxazosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 7-Hydroxy Doxazosin, a principal metabolite of the selective α1-adrenergic receptor antagonist, Doxazosin. While extensive research has characterized the parent drug, specific data on its metabolites remain comparatively limited. This document synthesizes the available information on the formation, potential pharmacological activity, and pharmacokinetic considerations of this compound. It further outlines detailed experimental protocols for its full characterization and presents key pharmacological data for the parent compound, Doxazosin, to provide a relevant comparative framework. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and the development of adrenergic modulators.

Introduction

Doxazosin is a quinazoline-based compound widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic effects are primarily mediated by the selective blockade of α1-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[2][4][5] Following administration, doxazosin undergoes extensive metabolism in the liver, resulting in the formation of several metabolites, including O-demethylated and C-hydroxylated derivatives.[6] One of the major C-hydroxylated metabolites is this compound. Although the general consensus is that the pharmacological activity of doxazosin is primarily attributable to the parent compound, a thorough understanding of its metabolites is crucial for a complete safety and efficacy profile.[6] This guide focuses specifically on the pharmacological profile of this compound.

Metabolism and Formation of this compound

Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged.[6] The formation of this compound occurs through the hydroxylation of the quinazoline moiety of the doxazosin molecule. This metabolic pathway is primarily catalyzed by cytochrome P450 (CYP) enzymes. While the specific isoforms responsible for 7-hydroxylation of doxazosin are not definitively identified in the provided search results, CYP3A4 is the primary enzyme involved in the overall metabolism of doxazosin, with secondary contributions from CYP2D6 and CYP2C9.[4] It is therefore highly probable that one or more of these isoforms are involved in the formation of this compound.

Metabolic conversion of Doxazosin to this compound.

Pharmacological Profile

Receptor Binding Affinity

The following table summarizes the binding affinities of Doxazosin for human α1-adrenergic receptor subtypes. These values indicate that Doxazosin is a high-affinity, non-selective antagonist for all three subtypes.

| Receptor Subtype | Ligand | Ki (nM) | Species | Source |

| α1A | Doxazosin | 0.54 - 3.16 | Human | [7][8] |

| α1B | Doxazosin | ~3.47 | Human | [8] |

| α1D | Doxazosin | ~4.68 | Human | [8] |

Functional Activity

The functional activity of Doxazosin as an antagonist at α1-adrenergic receptors is well-established. The table below would typically present EC50 or IC50 values from functional assays. While specific values for this compound are unavailable, studies on Doxazosin demonstrate its potent antagonism of agonist-induced responses in various tissues.

| Assay Type | Receptor Subtype | Parameter | Value | Species/Tissue | Source |

| Inhibition of phenylephrine-induced contraction | α1A | pA2 | 8.69 | Rat Vas Deferens | [7] |

| Inhibition of noradrenaline-mediated contractions | α1D | pA2 | - | Rat Aorta | [9][10] |

| Inhibition of prostatic pressure increase | α1A/α1B/α1D | "pA2" | ~7.5-8.7 | Dog | [9] |

Experimental Protocols

To fully characterize the pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at human α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell membranes from stable cell lines expressing individual human α1A, α1B, or α1D adrenergic receptors.

-

Radioligand: [3H]-Prazosin (a non-selective α1-adrenoceptor antagonist).

-

Test compound: this compound.

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Isolate cell membranes from cultured cells expressing the target receptor subtype via homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, [3H]-Prazosin, and membrane preparation.

-

Non-specific Binding: Assay buffer, [3H]-Prazosin, phentolamine, and membrane preparation.

-

Competition: Assay buffer, [3H]-Prazosin, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for radioligand binding assay.

Functional Assay (Calcium Mobilization)

This protocol describes an in vitro functional assay to determine the antagonist activity of this compound at α1-adrenergic receptors by measuring changes in intracellular calcium.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization mediated by α1-adrenergic receptors.

Materials:

-

Cell line stably expressing a human α1-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

-

Agonist: Phenylephrine or Norepinephrine.

-

Test compound: this compound.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Cell Culture and Dye Loading: Culture the cells to an appropriate confluency and load them with a calcium-sensitive fluorescent dye.

-

Assay Setup:

-

Plate the dye-loaded cells in a microplate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 concentration) to the wells to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a fluorescence plate reader.

-

Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the agonist-induced response at each concentration. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Signaling Pathways

Doxazosin, as an α1-adrenergic receptor antagonist, primarily blocks the signaling pathway initiated by the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The antagonistic action of doxazosin, and putatively this compound, would inhibit these downstream events.

Recent studies have also suggested that doxazosin may have effects on other signaling pathways independent of α1-adrenoceptor blockade, including the inhibition of VEGFR-2/Akt/mTOR signaling, which may contribute to anti-angiogenic and anti-tumor effects.[11][12] Furthermore, doxazosin has been shown to induce apoptosis in various cell types through mechanisms that may involve death receptor-mediated pathways.[13][14]

Inhibitory effect on the α1-adrenergic signaling pathway.

Pharmacokinetic Properties

The pharmacokinetic properties of this compound have not been extensively characterized. The data for the parent compound, Doxazosin, are provided below for reference.

| Parameter | Value | Species | Source |

| Bioavailability | ~65% | Human | [6][15] |

| Protein Binding | ~98% | Human | [4][6] |

| Elimination Half-life | ~22 hours | Human | [4][6] |

| Metabolism | Extensively hepatic | Human | [4][6] |

| Excretion | Primarily in feces (~63%) | Human | [4] |

Conclusion

This compound is a major metabolite of Doxazosin, formed through hepatic metabolism likely involving CYP450 enzymes. While direct pharmacological data for this metabolite are scarce, the parent compound is a potent, non-selective α1-adrenergic receptor antagonist. Based on the available information, it is presumed that this compound contributes minimally to the overall pharmacological effects of Doxazosin. However, a complete characterization of its receptor binding affinity and functional activity is necessary for a comprehensive understanding of Doxazosin's disposition and potential for drug-drug interactions. The experimental protocols outlined in this guide provide a clear path for future research to elucidate the specific pharmacological profile of this compound. Further investigation into its potential effects on alternative signaling pathways is also warranted.

References

- 1. Doxazosin - Wikipedia [en.wikipedia.org]

- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicine.com [medicine.com]

- 5. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. doxazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Player: Unraveling the Biological Significance of 7-Hydroxy Doxazosin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Doxazosin, a quinazoline derivative, is a widely prescribed medication for the management of hypertension and benign prostatic hyperplasia (BPH). Its therapeutic effects are primarily attributed to its potent and selective antagonism of α1-adrenergic receptors. However, like most pharmaceuticals, doxazosin undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, 7-Hydroxy Doxazosin has emerged as a subject of scientific interest. This technical guide provides a comprehensive overview of the biological significance of this compound formation, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding for researchers and drug development professionals.

Executive Summary

While doxazosin is the primary active moiety, its metabolism gives rise to several compounds, including this compound. Evidence to date suggests that this metabolite likely plays a minor role in the direct α1-adrenergic blockade responsible for doxazosin's primary therapeutic effects. However, emerging research points towards other potential biological activities, such as antioxidant properties, that may contribute to the overall pharmacological profile of doxazosin. This guide delves into the metabolic pathways, pharmacological activity, and potential secondary roles of this compound, providing a foundational resource for further investigation.

Doxazosin Metabolism: The Genesis of this compound

Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose being excreted unchanged[1]. The primary metabolic routes involve O-demethylation and C-hydroxylation[1]. The formation of this compound is a result of the hydroxylation of the benzodioxan moiety of the doxazosin molecule.

Enzymatic Pathway:

The principal enzyme responsible for the metabolism of doxazosin, including the formation of its hydroxylated metabolites, is Cytochrome P450 3A4 (CYP3A4)[2]. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have confirmed the significant role of CYP3A4 in doxazosin's oxidative metabolism.

dot

Figure 1: Doxazosin Metabolism Pathway.

Quantitative Analysis of this compound Formation

Quantifying the extent of this compound formation is crucial for understanding its potential contribution to the overall pharmacological effects. Studies have shown that a significant portion of a doxazosin dose is converted to its hydroxylated metabolites.

| Parameter | Value | Species | Reference |

| Metabolite Formation (% of Oral Dose) | |||

| 6'-Hydroxy Doxazosin | 5% | Human | [3] |

| 7'-Hydroxy Doxazosin | 7% | Human | [3] |

Table 1: Quantitative Data on the Formation of Hydroxylated Doxazosin Metabolites

Pharmacological Activity of this compound

A key question regarding any drug metabolite is its own pharmacological activity. Current evidence suggests that this compound has significantly less affinity for α1-adrenergic receptors compared to the parent compound, doxazosin.

α1-Adrenergic Receptor Binding Affinity:

| Compound | α1A-Adrenoceptor (log Ki) | α1B-Adrenoceptor (log Ki) | α1D-Adrenoceptor (log Ki) | Reference |

| Doxazosin | -8.58 | -8.46 | -8.33 | [2] |

Table 2: α1-Adrenergic Receptor Subtype Binding Affinities of Doxazosin

Antioxidant Properties:

Interestingly, in vitro studies have revealed that the hydroxylated metabolites of doxazosin, including this compound, possess antioxidant properties. This activity is independent of α1-adrenergic blockade and may contribute to some of the pleiotropic effects of doxazosin.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the formation and activity of this compound.

1. In Vitro Metabolism of Doxazosin:

-

Objective: To determine the metabolic profile of doxazosin and identify the enzymes responsible for the formation of this compound.

-

Methodology:

-

Incubation: Doxazosin is incubated with human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4) in a buffered solution containing NADPH as a cofactor.

-

Sample Preparation: The reaction is quenched, and the mixture is processed to extract the parent drug and its metabolites.

-

Analysis: The extracts are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify doxazosin and its metabolites, including this compound.

-

dot

Figure 2: In Vitro Metabolism Workflow.

2. Radioligand Binding Assay for α1-Adrenergic Receptors:

-

Objective: To determine the binding affinity of this compound to α1-adrenergic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing specific α1-adrenergic receptor subtypes (α1A, α1B, α1D) are prepared.

-

Competitive Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound (doxazosin or this compound).

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

-

3. In Vivo Blood Pressure Measurement:

-

Objective: To assess the in vivo effect of this compound on blood pressure.

-

Methodology:

-

Animal Model: A suitable animal model for hypertension (e.g., spontaneously hypertensive rats) is used.

-

Drug Administration: this compound is administered to the animals (e.g., via oral gavage or intravenous injection).

-

Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or tail-cuff methods at various time points after drug administration.

-

Data Analysis: The changes in blood pressure are compared to a vehicle-treated control group to determine the hypotensive effect of the metabolite.

-

Signaling Pathways

The primary mechanism of action of doxazosin involves the blockade of α1-adrenergic receptors, which are G-protein coupled receptors. This blockade inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine.

dot

Figure 3: Doxazosin's Effect on α1-Adrenergic Signaling.

While this compound is a weak antagonist at these receptors, its antioxidant properties suggest it may influence other signaling pathways related to oxidative stress. Further research is needed to elucidate the specific molecular targets and downstream effects of this metabolite.

Conclusion and Future Directions

The formation of this compound is a significant metabolic fate of doxazosin. While its contribution to the primary α1-adrenergic antagonist effect of the parent drug appears to be minimal, its recognized antioxidant activity in vitro opens up new avenues for understanding the complete pharmacological profile of doxazosin. Future research should focus on:

-

Definitive Quantification of Binding Affinity: Obtaining precise Ki values for this compound at all α1-adrenergic receptor subtypes is essential for a conclusive assessment of its direct pharmacological role.

-

In Vivo Studies: Investigating the in vivo effects of isolated this compound on blood pressure and other physiological parameters will provide crucial information about its potential systemic activity.

-

Elucidation of Antioxidant Mechanisms: Further studies are needed to understand the molecular mechanisms underlying the antioxidant effects of this compound and their potential clinical relevance.

-

Impact on Other Signaling Pathways: Exploring the influence of this compound on signaling pathways beyond the adrenergic system, particularly those related to oxidative stress and inflammation, could reveal novel therapeutic implications.

A comprehensive understanding of the biological significance of this compound formation will not only enhance our knowledge of doxazosin's pharmacology but also provide valuable insights for the development of future drugs with improved metabolic profiles and potentially novel therapeutic activities.

References

In Vivo Formation of 7-Hydroxy Doxazosin in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of 7-Hydroxy Doxazosin, a primary metabolite of the alpha-1 adrenergic blocker Doxazosin, in various animal models. This document synthesizes available data on the metabolic pathways, summarizes quantitative findings, and details the experimental protocols utilized in these studies.

Introduction

Doxazosin is extensively metabolized in vivo, with 7-hydroxylation being a significant metabolic pathway across different species, including mice, rats, and dogs.[1][2] Understanding the formation of this compound is crucial for comprehending the drug's overall pharmacokinetic profile, potential drug-drug interactions, and inter-species differences in metabolism. This guide aims to provide researchers with a detailed resource on the in vivo generation of this metabolite in key preclinical animal models.

In Vivo Formation of this compound

Rat Models

The rat is a commonly used model for studying the metabolism of Doxazosin. In vivo studies have identified this compound as a significant metabolite in rats.[1] A comprehensive study involving the intravenous administration of optically pure isomers of Doxazosin to rats allowed for the identification and semi-quantitative analysis of numerous metabolites, including the 7-hydroxy derivative.

Table 1: Semi-Quantitative Analysis of this compound Formation in Rats

| Compound Administered | Peak Area Ratio of this compound (Metabolite vs. Internal Standard) |

| (-)-Doxazosin | Data not explicitly provided in a quantitative format for individual metabolites in the primary literature. Studies focused on the overall metabolic profile. |

| (+)-Doxazosin | Data not explicitly provided in a quantitative format for individual metabolites in the primary literature. Studies focused on the overall metabolic profile. |

| (±)-Doxazosin | Data not explicitly provided in a quantitative format for individual metabolites in the primary literature. Studies focused on the overall metabolic profile. |

Note: While a comprehensive metabolite profiling study in rats identified 34 Doxazosin metabolites, the publicly available information focuses on the methodology and overall findings rather than providing specific quantitative data for each metabolite, including this compound. The study mentions that pharmacokinetic parameters were calculated for each metabolite based on peak area ratios, but these specific values are not detailed in the primary publication.

Mouse Models

Dog Models

The dog is another relevant animal model for Doxazosin metabolism studies, where 7-hydroxylation is a recognized metabolic route.[1] As with mouse models, there is a scarcity of published quantitative pharmacokinetic data specifically for the this compound metabolite in dogs.

Experimental Protocols

This section details the methodologies employed in the in vivo studies of Doxazosin metabolism.

Animal Models and Dosing

-

Rat Studies:

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Dosing: For intravenous administration, a single bolus injection of Doxazosin (e.g., 6 mg/kg) is administered. For oral administration, Doxazosin can be given via gavage.

-

-

General Rodent Dosing:

-

Doxazosin is often dissolved in a suitable vehicle for administration.

-

The dose administered can vary depending on the study's objectives.

-

Sample Collection and Processing

-

Blood Sampling (Rats):

-

Blood samples are typically collected at various time points post-administration (e.g., 10, 30, 60, 90, 120, 240, 360, 480, and 600 minutes).

-

Samples are collected in heparinized centrifuge tubes.

-

Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes) and stored at low temperatures (e.g., -40°C) until analysis.

-

Analytical Methodology

-

Sample Preparation:

-

Plasma samples are typically prepared for analysis using protein precipitation. A common method involves adding a threefold volume of ice-cold methanol containing an internal standard (e.g., prazosin).

-

-

LC-MS/MS Analysis:

-

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Doxazosin and its metabolites.

-

Chromatography: A reversed-phase C18 column is often used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: Detection is performed using a mass spectrometer in the positive electrospray ionization (ESI+) mode, with selected reaction monitoring (SRM) for specific parent and product ion transitions of Doxazosin and this compound.

-

Visualizations

Metabolic Pathway of Doxazosin

Caption: Metabolic conversion of Doxazosin to this compound.

Experimental Workflow for In Vivo Metabolite Analysis

Caption: Workflow for analyzing Doxazosin metabolites in animal models.

Conclusion

The 7-hydroxylation of Doxazosin is a consistently observed metabolic pathway in common preclinical animal models, including rats, mice, and dogs. While comprehensive quantitative pharmacokinetic data for the this compound metabolite remains limited in the public domain, particularly for mice and dogs, the available research provides a solid foundation for understanding its in vivo formation. The detailed experimental protocols and analytical methods outlined in this guide offer a practical framework for researchers and drug development professionals to design and execute further studies to elucidate the complete pharmacokinetic profile of this important metabolite. Future research focusing on the quantitative aspects of this compound formation will be invaluable for a more complete understanding of Doxazosin's disposition and for refining its preclinical to clinical translation.

References

Spectral Analysis of 7-Hydroxy Doxazosin: A Technical Overview

This guide provides a detailed examination of the spectral analysis of 7-Hydroxy Doxazosin, a primary metabolite of the alpha-1 adrenergic blocker, Doxazosin. The following sections present the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) used in the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Doxazosin is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation, leading to the formation of several metabolites, including 6'- and 7'-hydroxy doxazosin.[1][2] The 7-hydroxy metabolite is formed by the addition of a hydroxyl group to the benzodioxan moiety of the parent drug. Understanding the spectral characteristics of this metabolite is crucial for its identification and quantification in biological matrices during pharmacokinetic and drug metabolism studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural determination of molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral assignments of the parent compound, Doxazosin, and the expected electronic effects of the hydroxyl group on the benzodioxan ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.75 | br s | 1H | -NH (Amine) |

| ~8.65 | br s | 1H | -NH (Amine) |

| ~7.65 | s | 1H | H-5 (Quinazoline) |

| ~7.24 | s | 1H | H-8 (Quinazoline) |

| ~6.7-6.9 | m | 3H | H-5', H-6', H-8' (Benzodioxan) |

| ~5.30 | m | 1H | H-2' (Benzodioxan) |

| ~4.40 | dd | 1H | H-3'a (Benzodioxan) |

| ~4.20 | dd | 1H | H-3'b (Benzodioxan) |

| ~3.99 | m | 4H | Piperazine |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.84 | s | 3H | -OCH₃ |

| ~3.54 | m | 4H | Piperazine |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~165.0 | C=O | Carbonyl |

| ~161.3 | C | C-7 (Quinazoline) |

| ~156.5 | C | C-4a (Quinazoline) |

| ~155.0 | C | C-6 (Quinazoline) |

| ~150.0 | C | C-7' (Benzodioxan) |

| ~149.5 | C | C-2 (Quinazoline) |

| ~145.0 | C | C-4'a (Benzodioxan) |

| ~136.0 | C | C-8a (Quinazoline) |

| ~135.0 | C | C-8'a (Benzodioxan) |

| ~120.0 | CH | C-5' (Benzodioxan) |

| ~118.0 | CH | C-8' (Benzodioxan) |

| ~115.0 | CH | C-6' (Benzodioxan) |

| ~107.5 | CH | C-8 (Quinazoline) |

| ~101.7 | CH | C-5 (Quinazoline) |

| ~69.5 | CH | C-2' (Benzodioxan) |

| ~64.7 | CH₂ | C-3' (Benzodioxan) |

| ~56.2 | CH₃ | -OCH₃ |

| ~56.2 | CH₃ | -OCH₃ |

| ~50.0 | CH₂ | Piperazine |

| ~45.0 | CH₂ | Piperazine |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented in Table 3. The presence of a broad O-H stretching band is a key feature distinguishing it from the parent drug.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3500-3300 (broad) | O-H | Phenolic Hydroxyl |

| 3400-3200 | N-H | Amine |

| 3050-3000 | C-H | Aromatic |

| 2950-2850 | C-H | Aliphatic |

| ~1650 | C=O | Amide |

| ~1620, ~1580, ~1500 | C=C | Aromatic Ring |

| 1270-1200 | C-O | Aryl Ether |

| 1150-1050 | C-O | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. The predicted mass spectral data for this compound are shown in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 468.18 | [M+H]⁺ | Protonated Molecular Ion |

| 451.18 | [M-OH]⁺ | Loss of hydroxyl radical |

| 247.12 | [C₁₂H₁₅N₄O₂]⁺ | Cleavage of the amide bond, quinazoline-piperazine fragment |

| 222.08 | [C₁₁H₁₂N₅O]⁺ | Fragment from the quinazoline-piperazine moiety |

| 181.07 | [C₉H₉O₄]⁺ | Benzodioxan-carbonyl fragment with hydroxyl group |

Experimental Protocols

Detailed methodologies for the spectral analysis of this compound are provided below. These protocols are based on standard practices for the analysis of drug metabolites.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound reference standard in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data with a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire data with a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds, using proton decoupling.

-

-

Data Processing:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

-

Assign the chemical shifts in the ¹³C NMR spectrum with the aid of 2D NMR data.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect data over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

-

Data Processing:

-

Perform a background subtraction from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare working solutions by diluting the stock solution with the initial mobile phase to a concentration range of 1-1000 ng/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan MS from m/z 100-1000 and product ion scan (MS/MS) of the precursor ion at m/z 468.18.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Nebulizer Pressure: 40 psi.

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a fragmentation spectrum.

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺ in the full scan spectrum.

-

Analyze the product ion spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral analysis of a drug metabolite like this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

References

Physicochemical Characteristics of 7-Hydroxy Doxazosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin, a quinazoline derivative, is a potent and selective α1-adrenergic receptor antagonist widely utilized in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Following administration, doxazosin undergoes extensive hepatic metabolism, primarily through O-demethylation and hydroxylation, leading to the formation of several metabolites.[3][4] Among these, 7-Hydroxy Doxazosin emerges as a significant product of the metabolic pathway. Understanding the physicochemical characteristics of this metabolite is paramount for a comprehensive assessment of its pharmacokinetic and pharmacodynamic profile, as these properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its potential biological activity.

This technical guide provides a detailed overview of the known physicochemical properties of this compound. It further outlines standard experimental protocols for the determination of these characteristics and describes the key signaling pathways associated with the parent compound, Doxazosin, which likely involve its hydroxylated metabolite.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and the known properties of the parent drug, Doxazosin, certain characteristics can be inferred. The following table summarizes the available information for this compound and provides a comparison with Doxazosin.

| Property | This compound | Doxazosin |

| Chemical Name | (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)methanone[7][8] | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone[3] |

| Molecular Formula | C23H25N5O6[7] | C23H25N5O5[3] |

| Molecular Weight | 467.48 g/mol | 451.48 g/mol |

| Solubility | Data not available. The introduction of a hydroxyl group is expected to increase aqueous solubility compared to Doxazosin. | Slightly soluble in methanol and water (0.8% at 25 °C for the mesylate salt). Freely soluble in dimethylsulfoxide.[9][10] |

| pKa | Data not available. The phenolic hydroxyl group will introduce an acidic pKa. The basic pKa is expected to be similar to that of Doxazosin. | 6.52[3] |

| Melting Point | Data not available. | 275-277 °C[3] |

| LogP (Octanol/Water) | Data not available. Expected to be lower than Doxazosin due to increased polarity from the hydroxyl group. | 2.1[3] |

Experimental Protocols

The determination of the physicochemical properties of a drug metabolite like this compound is crucial for understanding its behavior in biological systems. Standard experimental protocols for these determinations are outlined below.

Solubility Determination

A common method for determining aqueous solubility is the shake-flask method.

References

- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. 7’-Hydroxy Doxazosin | 102932-28-5 | SynZeal [synzeal.com]

- 8. 7’-Hydroxy Doxazosin | CAS No- 102932-28-5 | NA [chemicea.com]

- 9. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

Methodological & Application

Application Note: Quantitative Analysis of 7-Hydroxy Doxazosin in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxazosin is a quinazoline compound that is a selective inhibitor of the alpha-1 adrenergic receptor, widely used in the treatment of hypertension and benign prostatic hyperplasia. It is extensively metabolized in the liver, with one of its major metabolites being 7-Hydroxy Doxazosin. Accurate quantification of this metabolite in human plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials to understand its contribution to the overall pharmacological and toxicological profile of Doxazosin.

This application note presents a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended to provide a comprehensive guide for researchers and analysts in the field of bioanalysis.

Experimental

Materials and Reagents

-

This compound reference standard

-

Doxazosin-d8 (Internal Standard, IS)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

LC-MS/MS Method Development

2.3.1. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Doxazosin and its metabolites due to the presence of basic nitrogen atoms.

-

Precursor Ion [M+H]+: The precursor ion for this compound would be its protonated molecule. The exact mass of Doxazosin is 451.19 g/mol . The addition of a hydroxyl group (-OH) increases the mass by approximately 16 g/mol . Therefore, the expected m/z for the precursor ion of this compound is approximately 468.2 .

-

Product Ion Selection: To determine the optimal product ions for Multiple Reaction Monitoring (MRM), the precursor ion of this compound would be fragmented in the collision cell of the mass spectrometer. Based on the known fragmentation of Doxazosin, which often involves the piperazine and quinazoline rings, characteristic product ions for this compound would be selected. These would likely be stable and intense fragments.

-

Internal Standard (IS): Doxazosin-d8 is a suitable internal standard as its retention time would be very close to that of the analyte, and it would exhibit similar ionization and fragmentation behavior, ensuring accurate quantification by compensating for matrix effects and variations in sample processing. The MRM transition for Doxazosin-d8 would also be optimized.

2.3.2. Chromatography

-

Column: A C18 reversed-phase column is a common choice for the separation of Doxazosin and its metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used to achieve good chromatographic separation and peak shape.

-

Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally appropriate for standard analytical columns.

-

Injection Volume: Typically 5-10 µL.

Sample Preparation

A protein precipitation method is a straightforward and effective approach for extracting this compound from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase initial conditions.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables.

Table 1: Linearity of this compound in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | %RSD |

| LLOQ | ||

| QC Low | ||

| QC Mid | ||

| QC High | ||

| ULOQ | ||

| Correlation Coefficient (r²) |

Table 2: Accuracy and Precision of this compound in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| LLOQ | |||||

| Low | |||||

| Mid | |||||

| High |

Table 3: Recovery and Matrix Effect of this compound

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low | ||

| High |

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in human plasma.

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The successful implementation of this method will enable researchers to accurately assess the pharmacokinetic profile of this important metabolite, contributing to a better understanding of Doxazosin's disposition in humans. It is important to note that the specific mass spectrometric and chromatographic parameters for this compound need to be empirically determined and the method fully validated before its application in regulated bioanalysis.

Application Note: Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of 7-Hydroxy Doxazosin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxazosin is a quinazoline-based alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[1][2] It undergoes extensive hepatic metabolism in humans, primarily through O-demethylation and C-hydroxylation, resulting in several metabolites.[3][4] One of the key metabolites is 7-Hydroxy Doxazosin, formed through the hydroxylation of the benzodioxan portion of the molecule.[3] The quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note details a sensitive and specific HPLC-MS/MS method for the determination of this compound in human plasma. The method is suitable for high-throughput analysis in a clinical or research setting.

Metabolic Pathway of Doxazosin to this compound